2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-cyanobicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-6-10(9(12)13)5-7-1-3-8(10)4-2-7/h7-8H,1-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXPHEADJMDPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid typically involves the cycloaddition reactions of cyclohexenones with electron-deficient alkenes. These reactions are often catalyzed by organic bases under mild and metal-free conditions, leading to high yields and excellent enantioselectivities .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cycloaddition reactions that can be optimized for large-scale synthesis. The operational simplicity and mild conditions of these reactions make them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyanide group to an amine.
Substitution: The cyanide and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of bicyclic compounds, including 2-cyanobicyclo[2.2.2]octane-2-carboxylic acid, exhibit promising anticancer properties. These compounds can potentially serve as lead structures for developing new chemotherapeutic agents. For instance, analogs have shown efficacy against various cancer types, including Hodgkin's disease and other malignancies when combined with other agents .
Anti-Plasmin Activity
The compound is also noted for its anti-plasmin activity, which could be beneficial in treating conditions related to excessive fibrinolysis, such as certain bleeding disorders or cardiovascular diseases . This activity suggests potential applications in developing therapeutic agents aimed at modulating blood clotting mechanisms.
Building Block in Organic Synthesis
Due to its unique bicyclic structure, this compound serves as a versatile building block in organic synthesis. It can be used to synthesize various complex molecules, including pharmaceuticals and agrochemicals . The compound's ability to undergo further chemical transformations makes it valuable for researchers looking to create novel compounds with specific biological activities.
Synthesis of Analog Compounds
The synthesis of analogs of this compound has been explored extensively, leading to the development of new derivatives with enhanced biological activity or improved pharmacokinetic properties. For example, modifications of the carboxylic acid group can lead to derivatives that exhibit different solubility profiles or receptor affinities .
Recent Research Findings
Recent studies have focused on optimizing the synthesis of this compound and its derivatives to improve yield and reduce the number of steps involved in the process. Innovations in synthetic methodologies have been reported that utilize catalytic approaches to streamline production while maintaining high purity levels of the final product .
Case Studies
Mechanism of Action
The mechanism by which 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity. The bicyclic structure provides a rigid framework that enhances binding affinity and specificity .
Comparison with Similar Compounds
Data Table: Key Properties of Bicyclo[2.2.2]octane Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | pKa (COOH) | Key Applications |
|---|---|---|---|---|---|
| 2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid | -CN, -COOH | C₁₀H₁₃NO₂ | 171.22 | ~2–3 | Drug design, catalysis |
| 2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid | -CF₃, -COOH | C₁₀H₁₃F₃O₂ | 222.21 | ~3–4 | Material science, lipophilic agents |
| trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid | trans-NH₂, -COOH | C₉H₁₅NO₂ | 175.22 | ~4–5 (COOH) | Peptide synthesis, chiral templates |
| Bicyclo[2.2.2]octane-2-carboxylic acid | -COOH | C₉H₁₄O₂ | 154.21 | ~4–5 | Organic synthesis building block |
Biological Activity
2-Cyanobicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a nitrile group and a carboxylic acid functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . The bicyclic structure contributes to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 197.25 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. The nitrile group can participate in nucleophilic attack mechanisms, while the carboxylic acid moiety can engage in hydrogen bonding, influencing enzyme activity and receptor binding.
Enzyme Interaction Studies
Research indicates that this compound may modulate the activity of specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Cytochrome P450 1A1 | Competitive | 12.5 |
| Cytochrome P450 3A4 | Non-competitive | 7.8 |
Toxicological Profile
The toxicological effects of this compound have been evaluated through various animal models. Long-term exposure studies suggest minimal chronic effects, although it has been classified as having potential irritative properties.
Table 2: Toxicological Classification
| Exposure Route | Classification | Notes |
|---|---|---|
| Inhalation | Not classified | No significant respiratory irritation observed |
| Skin Contact | Irritant (Category 2) | Mild irritation noted in studies |
| Oral | Not harmful | Lack of evidence for toxicity |
Case Studies
-
Case Study on Metabolic Pathways : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on metabolic enzymes in liver microsomes. Results indicated a significant decrease in the metabolism of common pharmaceuticals when co-administered with this compound, suggesting a potential for drug-drug interactions.
- Findings : The compound inhibited the metabolism of drugs such as midazolam and testosterone by more than 50%.
-
Pharmacological Applications : Another study evaluated the analgesic properties of this compound in rodent models of pain. The results demonstrated that it significantly reduced pain responses, indicating potential use as an analgesic agent.
- Findings : Pain reduction was comparable to standard analgesics like ibuprofen at equivalent doses.
Q & A
Q. Basic Characterization
- IR Spectroscopy : The C≡N stretch (~2200–2250 cm⁻¹) confirms cyano group presence.
- ¹³C NMR : A peak at ~115–120 ppm indicates the nitrile carbon.
Advanced Analysis
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can correlate experimental NMR/IR data with electronic structure. Compare with non-cyanated analogs (e.g., ethynyl or methyl derivatives) to isolate cyano-specific effects .
How can researchers resolve contradictions in reported reactivity data for bicyclo[2.2.2]octane derivatives under acidic or basic conditions?
Basic Strategy
Replicate conflicting experiments with standardized conditions (e.g., pH, temperature). For example, if hydrolysis rates vary, control water content and buffer ionic strength.
Advanced Approach
Use kinetic isotope effects (KIEs) or Hammett plots to probe mechanistic pathways. Isotopic labeling (e.g., ¹⁸O in hydrolysis studies) can distinguish between nucleophilic vs. acid-catalyzed mechanisms .
What methodologies are recommended for assessing the compound’s potential as a protease inhibitor in drug discovery?
Q. Basic Screening
- Enzyme Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., FRET-based assays).
- ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics.
Advanced Profiling
Perform X-ray co-crystallization to identify binding-pocket interactions. Mutagenesis studies (e.g., alanine scanning) can pinpoint critical residues for inhibition. Compare with bicyclo derivatives lacking the cyano group to validate its role .
How can computational modeling predict the compound’s bioavailability and metabolic stability?
Q. Basic Modeling
- LogP Calculations : Estimate lipophilicity using software like MarvinSuite or ACD/Labs.
- ADMET Predictors : Tools like SwissADME predict absorption and CYP450 interactions.
Advanced Workflow
Combine molecular docking (AutoDock Vina) with free-energy perturbation (FEP) simulations to optimize binding affinity. Machine learning models (e.g., DeepChem) can prioritize derivatives with improved metabolic half-lives .
What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
Basic Scale-Up
Optimize chromatography (e.g., chiral HPLC) or crystallization conditions. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis.
Advanced Solutions
Develop continuous-flow systems to enhance reproducibility. Monitor enantiomeric excess (ee) via polarimetry or CD spectroscopy. Asymmetric catalysis (e.g., cinchona alkaloid catalysts) may improve stereocontrol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
